molecular formula C9H12N2O B12556821 5-(Pyrazin-2-yl)pentan-2-one CAS No. 146431-63-2

5-(Pyrazin-2-yl)pentan-2-one

Cat. No.: B12556821
CAS No.: 146431-63-2
M. Wt: 164.20 g/mol
InChI Key: YNBQRBXWHPEDTG-UHFFFAOYSA-N
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Description

5-(Pyrazin-2-yl)pentan-2-one is a heterocyclic organic compound that features a pyrazine ring attached to a pentanone chain. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrazin-2-yl)pentan-2-one typically involves the condensation of pyrazin-2-amine with a suitable ketone precursor. One common method is the reaction of pyrazin-2-amine with 5-chloropentan-2-one under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrazin-2-yl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Pyrazine carboxylic acids.

    Reduction: Pyrazine alcohols.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

5-(Pyrazin-2-yl)pentan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(Pyrazin-2-yl)pentan-2-one involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyrazin-2-yl)thiophene-2-carboxamide: Another pyrazine derivative with similar biological activities.

    3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: A structurally related compound with potential medicinal applications.

Uniqueness

5-(Pyrazin-2-yl)pentan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pentanone chain and pyrazine ring combination make it a versatile compound for various applications in research and industry.

Properties

CAS No.

146431-63-2

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-pyrazin-2-ylpentan-2-one

InChI

InChI=1S/C9H12N2O/c1-8(12)3-2-4-9-7-10-5-6-11-9/h5-7H,2-4H2,1H3

InChI Key

YNBQRBXWHPEDTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1=NC=CN=C1

Origin of Product

United States

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